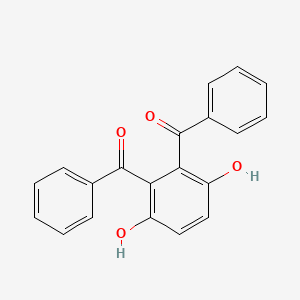
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with different substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A closely related compound with a similar structure but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
116146-00-0 |
|---|---|
Fórmula molecular |
C17H24ClN5 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
6-chloro-4-N-(3-methylbutan-2-yl)-2-N-(2-phenylpropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H24ClN5/c1-11(2)12(3)19-15-20-14(18)21-16(22-15)23-17(4,5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H2,19,20,21,22,23) |
Clave InChI |
BLBFSJWHETTXMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


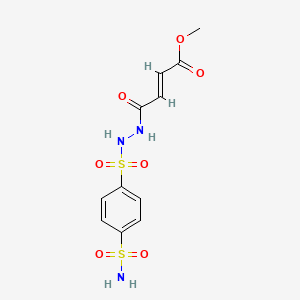
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

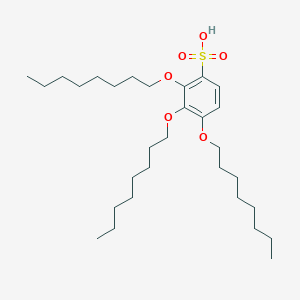

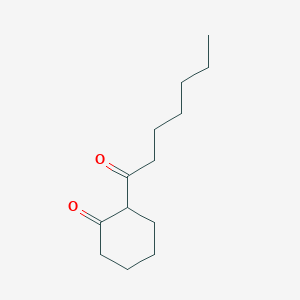
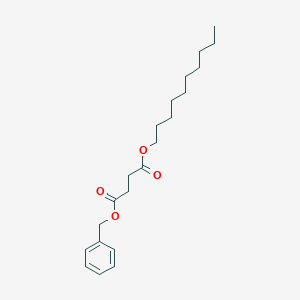
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
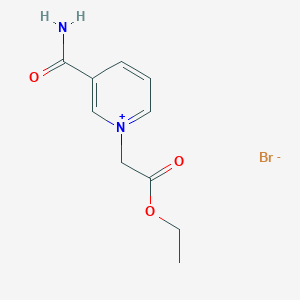
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

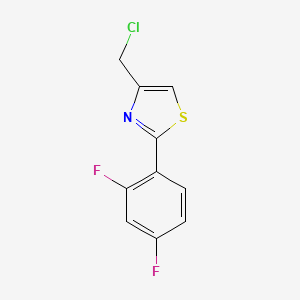
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
